Ethyl 10-(pyren-1-YL)decanoate
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Overview
Description
Ethyl 10-(pyren-1-YL)decanoate is a chemical compound characterized by its unique structure, which includes a pyrene moiety attached to a decanoate ester. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-(pyren-1-YL)decanoate typically involves the esterification of 10-(pyren-1-yl)decanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-(pyren-1-YL)decanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Pyrene-1,6-dione, pyrene-1,8-dione
Reduction: 10-(pyren-1-yl)decanol
Substitution: Halogenated pyrenes, nitropyrenes
Scientific Research Applications
Ethyl 10-(pyren-1-YL)decanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of Ethyl 10-(pyren-1-YL)decanoate involves its interaction with molecular targets through non-covalent interactions, such as π-π stacking and hydrophobic interactions. The pyrene moiety’s extended rigid structure and electronic properties facilitate these interactions, making it a valuable component in supramolecular assemblies and molecular recognition processes .
Comparison with Similar Compounds
Ethyl 10-(pyren-1-YL)decanoate can be compared with other pyrene derivatives, such as:
- 4,5,9,10-Tetrahydropyrene (THPy)
- 1,2,3,6,7,8-Hexahydropyrene (HHPy)
These compounds share the pyrene core but differ in their substitution patterns and functional groups. This compound is unique due to its ester linkage and long aliphatic chain, which impart distinct physical and chemical properties .
Properties
CAS No. |
73116-44-6 |
---|---|
Molecular Formula |
C28H32O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
ethyl 10-pyren-1-yldecanoate |
InChI |
InChI=1S/C28H32O2/c1-2-30-26(29)14-9-7-5-3-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,2-9,11,14H2,1H3 |
InChI Key |
NQHKHIRRAANLSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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